![molecular formula C19H18N2O3S B2562590 4-[3-(Benzenesulfonyl)quinolin-4-yl]morpholine CAS No. 872206-00-3](/img/structure/B2562590.png)

4-[3-(Benzenesulfonyl)quinolin-4-yl]morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

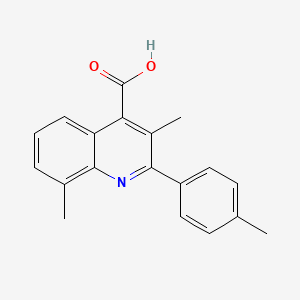

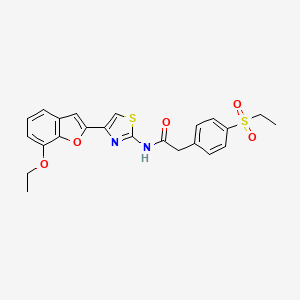

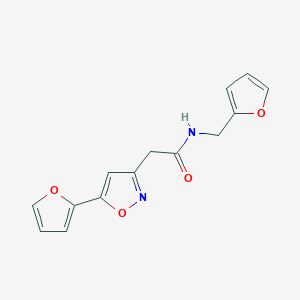

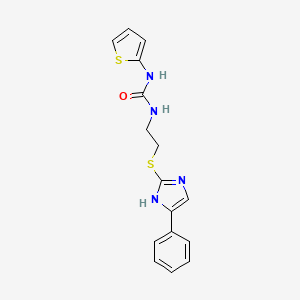

“4-[3-(Benzenesulfonyl)quinolin-4-yl]morpholine” is a chemical compound that belongs to the class of quinolines . Quinolines are aromatic compounds that have a two-ring structure, which includes a benzene ring fused to a pyridine ring . They are known for their roles in natural and synthetic chemistry and their biological and pharmacological activities . More than 13,000 derivatives of quinoline-2,4-diones have been reported, with over 100 naturally occurring molecules displaying this motif .

Synthesis Analysis

The synthesis of quinoline derivatives is a well-studied area of chemistry . A common method for synthesizing quinoline derivatives involves a three-step procedure from 4,7-dichloroquinoline using a N-oxidation reaction/C2-amide formation reaction/C4 SNAr reaction sequence .Molecular Structure Analysis

The structure of quinoline derivatives, such as “this compound”, is unique due to the presence of different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

Quinoline derivatives are known to undergo a variety of chemical reactions . These include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad–Limpach reactions . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development and Disease Treatment

Recent studies have highlighted the potential of compounds structurally related to 4-[3-(Benzenesulfonyl)quinolin-4-yl]morpholine in the development of new pharmaceutical agents. For instance, phosphatidylinositol 3-kinase (PI3K) inhibitors, with structural similarities to this compound, have been investigated for the treatment of idiopathic pulmonary fibrosis and cough, showcasing the compound's relevance in respiratory disease research (Norman, 2014). Moreover, novel derivatives have been evaluated for their anticancer properties, indicating a broad spectrum of potential therapeutic applications (Shao et al., 2014).

Chemical Synthesis and Methodologies

The compound and its derivatives have been central to advancements in chemical synthesis techniques. A green approach for the electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines has been explored, highlighting the environmental benefits of such methodologies (Nematollahi & Esmaili, 2010). This innovative approach underscores the significance of this compound in promoting sustainable chemical synthesis practices.

Antiviral and Antimicrobial Research

The compound's derivatives have been identified as promising leads in antiviral and antimicrobial research. Novel 3-sulphonamido-quinazolin-4(3H)-One derivatives, related to the core structure, were synthesized and shown to possess significant antiviral activities against a range of respiratory and biodefense viruses (Selvam et al., 2007). These findings open up new avenues for the development of antiviral agents, particularly in the context of emerging infectious diseases.

Corrosion Inhibition

Interestingly, quinoline derivatives have also found application in the field of corrosion inhibition. Studies have demonstrated that certain quinoline compounds offer excellent corrosion inhibition performance for mild steel in acidic media, suggesting potential industrial applications in protecting metals from corrosion (Jiang et al., 2018). This underscores the versatility of this compound derivatives, extending their utility beyond biomedical applications to include materials science and engineering.

Eigenschaften

IUPAC Name |

4-[3-(benzenesulfonyl)quinolin-4-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c22-25(23,15-6-2-1-3-7-15)18-14-20-17-9-5-4-8-16(17)19(18)21-10-12-24-13-11-21/h1-9,14H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUFSMQAFZCWMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2562508.png)

![4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2562514.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2562517.png)

![4-({2-[(Hexyloxy)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/no-structure.png)

![5-chloro-2-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2562520.png)

![3-(4-chlorophenyl)-5-[2-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B2562521.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2562523.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2562529.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2562530.png)